molecular formula C30H47N7O11 B14185467 L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine CAS No. 920521-06-8

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine

Katalognummer: B14185467
CAS-Nummer: 920521-06-8
Molekulargewicht: 681.7 g/mol
InChI-Schlüssel: ZIWJTGFGZZAEKL-CQETUWSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, ensuring the peptide’s biological activity and stability.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxide or serine sulfone.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-seryl-L-leucyl-L-α-aspartyl-L-lysyl-L-phenylalanyl-L-leucyl-L-alanyl-L-seryl-L-valyl: Another peptide with a similar structure but different amino acid sequence.

    Semaglutide intermediate P29: A peptide used as an intermediate in the synthesis of semaglutide, a GLP-1 receptor agonist.

Uniqueness

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. Its structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial contexts.

Eigenschaften

CAS-Nummer

920521-06-8

Molekularformel

C30H47N7O11

Molekulargewicht

681.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C30H47N7O11/c1-15(2)10-19(26(43)36-22(13-39)29(46)37-23(14-40)30(47)48)33-27(44)20(11-18-8-6-5-7-9-18)34-28(45)21(12-38)35-25(42)17(4)32-24(41)16(3)31/h5-9,15-17,19-23,38-40H,10-14,31H2,1-4H3,(H,32,41)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,37,46)(H,47,48)/t16-,17-,19-,20-,21-,22-,23-/m0/s1

InChI-Schlüssel

ZIWJTGFGZZAEKL-CQETUWSJSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.